

In Vitro Specificity of FGFR1 Inhibitor-11: A Comparative Analysis

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Compound of Interest

Compound Name: *FGFR1 inhibitor-11*

Cat. No.: *B12384093*

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For researchers, scientists, and drug development professionals, the rigorous validation of a kinase inhibitor's specificity is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a comprehensive in vitro comparison of **FGFR1 inhibitor-11** (also known as FGFR-IN-11 or compound I-5) with other established FGFR1 inhibitors, supported by experimental data and detailed protocols.

FGFR1 inhibitor-11 is a covalent, irreversible pan-FGFR inhibitor with potent activity against all four members of the fibroblast growth factor receptor family. Its specificity is a critical attribute for its potential as a therapeutic agent and a research tool. This guide aims to objectively present its in vitro performance against alternative FGFR1 inhibitors, AZD4547 and PD173074.

Comparative Analysis of Kinase Specificity

The in vitro potency and selectivity of **FGFR1 inhibitor-11**, AZD4547, and PD173074 have been evaluated using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values against a panel of kinases provide a quantitative measure of their specificity.

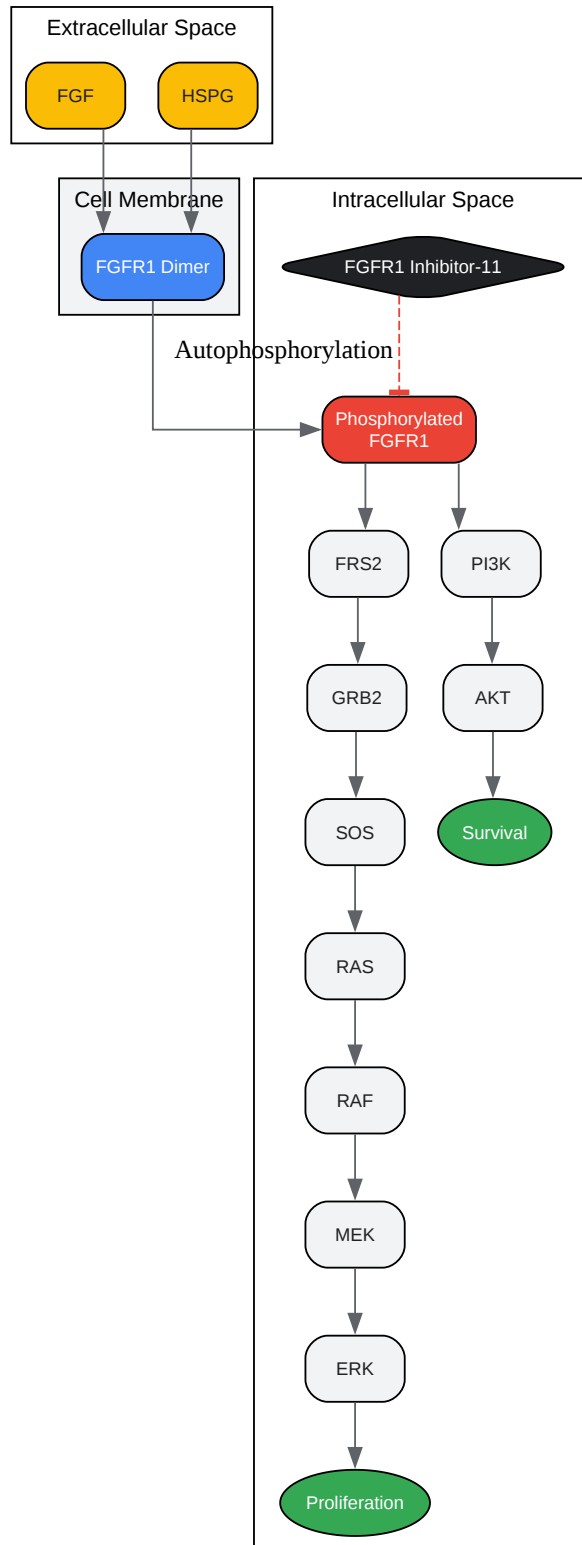
| Kinase Target | FGFR1 inhibitor-11 (I-5) IC50 (nM)[1] | AZD4547 IC50 (nM) [2] | PD173074 IC50 (nM) |
|---------------|---------------------------------------|-----------------------|--------------------|
| FGFR1 | 9.9 | 0.2 | ~25[3] |
| FGFR2 | 3.1 | 2.5 | - |
| FGFR3 | 16 | 1.8 | - |
| FGFR4 | 1.8 | 165 | - |
| VEGFR2 (KDR) | >1000 | 24 | 100-200[3] |
| PDGFR | - | >1000 | >25000 |
| c-Src | - | >1000 | >25000 |
| EGFR | - | >1000 | >50000 |
| InsR | - | - | >50000 |
| MEK | - | >1000 | >50000 |
| PKC | - | - | >50000 |

Data for **FGFR1 inhibitor-11** is from a kinase panel of 369 kinases, with most off-targets showing >1000 nM IC50[4][5]. Data for AZD4547 and PD173074 are compiled from various sources and may not represent a single comprehensive screen.

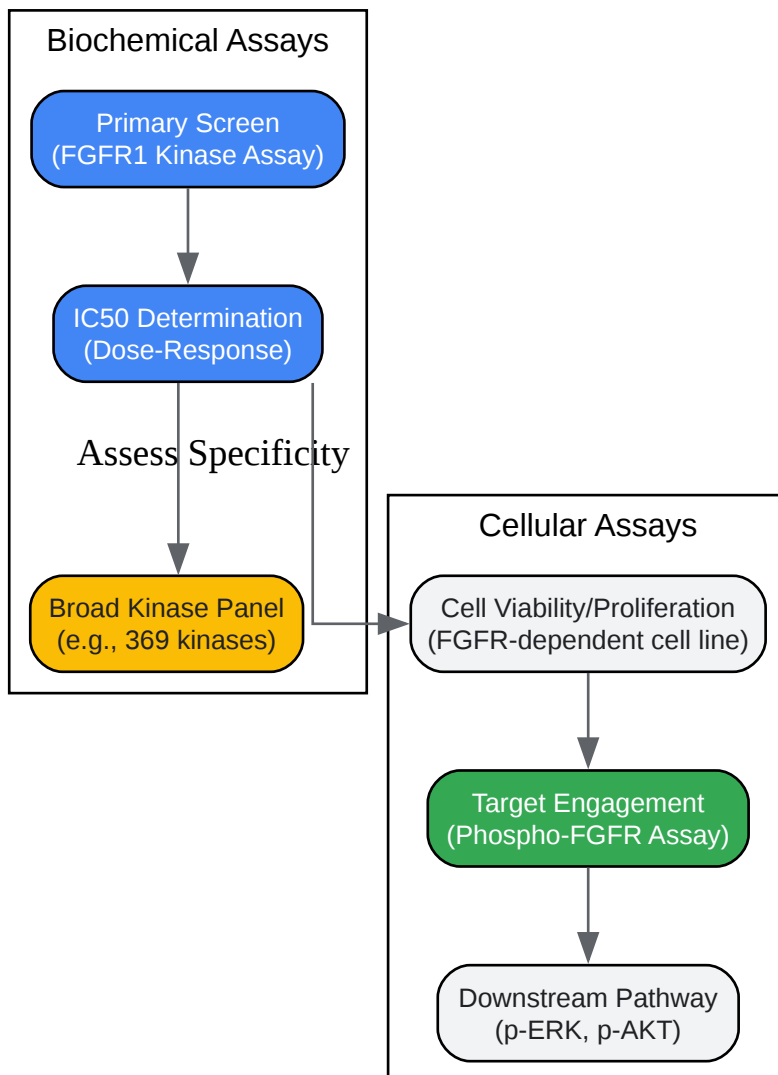
Signaling Pathway Context

FGFR1 signaling is initiated by the binding of fibroblast growth factors (FGFs) and heparan sulfate proteoglycans (HSPGs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. The diagram below illustrates this pathway and the point of inhibition by FGFR1 inhibitors.

FGFR1 Signaling Pathway



In Vitro Inhibitor Specificity Validation Workflow



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References

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